2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one
Description
The compound “2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one” is a benzofuran-3-one derivative characterized by three critical structural features:
- Hydroxyl group: A 6-hydroxy moiety, a common pharmacophore in benzofuran-3-ones, likely influencing hydrogen-bonding interactions.
- Piperidine-derived side chain: A 4-methylpiperidylmethyl group at the 7-position, which may enhance solubility and modulate receptor binding compared to simpler alkyl or amine substituents.
While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., halogenated benzofuranones with piperidine or amine side chains) are frequently explored in medicinal chemistry for their bioactivity, including antimicrobial or kinase inhibitory properties .
Properties
Molecular Formula |
C22H21ClFNO3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H21ClFNO3/c1-13-7-9-25(10-8-13)12-16-19(26)6-5-14-21(27)20(28-22(14)16)11-15-17(23)3-2-4-18(15)24/h2-6,11,13,26H,7-10,12H2,1H3/b20-11- |
InChI Key |
SJGUYOMLZSYDDA-JAIQZWGSSA-N |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b]furan ring.
Introduction of the Chloro-Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chloro and fluoro substituents are introduced onto the phenyl ring.
Attachment of the Piperidylmethyl Group: This step involves the alkylation of the benzo[b]furan core with a piperidylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the chloro and fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound Name | Substituents (Positions) | Key Features | Molecular Weight* (g/mol) | Evidence ID |
|---|---|---|---|---|
| Target Compound | 2-(6-Cl-2-F-phenyl), 6-OH, 7-(4-Me-piperidyl-CH2) | Combines halogenated aryl, hydroxyl, and bulky piperidine side chain | ~439.5† | [7] |
| (Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl... | 2-(2-F-phenyl), 6-OH, 7-(Me2N-CH2), 4-Me | Smaller amine side chain (dimethylamino) and methyl group at 4-position | ~351.4† | [3] |
| 2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one | 2-(2-Br-phenyl), 6-OH | Simpler structure with bromine substitution; lacks side chains | ~291.1† | [4] |
| 2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one | 2-(2,4-Cl2-phenyl), 6-OH | Dichloro substitution enhances lipophilicity; no nitrogenous side chain | ~297.6† | [6] |
| 6-Hydroxy-7-[(2-Me-piperidinyl)methyl]-2-(2,4,5-trimethoxyphenyl)methylene... | 2-(2,4,5-OMe3-phenyl), 6-OH, 7-(2-Me-piperidinyl-CH2) | Trimethoxyaryl group increases steric bulk; similar piperidine side chain | 439.5 | [7] |
*Calculated or inferred from molecular formulas where explicit data is unavailable.
†Estimated based on analogous structures.
Key Comparative Insights
Halogen Substitution Effects
- Target vs. Bromo/Dichloro Analogs : The 6-chloro-2-fluorophenyl group in the target compound balances lipophilicity and electronic effects compared to bromo () or dichloro () analogs. Fluorine’s electronegativity may improve metabolic stability over bromine or chlorine .
- Positional Halogen Impact : The 2-fluoro substitution in the target contrasts with 3-fluoro analogs (e.g., ), where fluorine’s position alters aryl ring electronics and binding interactions .
Side Chain Modifications
- Piperidine vs. Amine Groups: The 4-methylpiperidylmethyl group in the target compound likely enhances solubility and steric bulk compared to dimethylaminomethyl () or simpler alkyl chains. Piperidine derivatives are often used to optimize pharmacokinetics .
- Trimethoxyphenyl vs.
Hydroxyl Group Conservation
All compared compounds retain the 6-hydroxy group, suggesting its critical role in hydrogen bonding or metal chelation for bioactivity .
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